

A Technical Guide to the Spectroscopic Data of 2-Methylbenzyl Cyanide

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Compound of Interest

Compound Name: 2-Methylbenzyl cyanide

Cat. No.: B128525

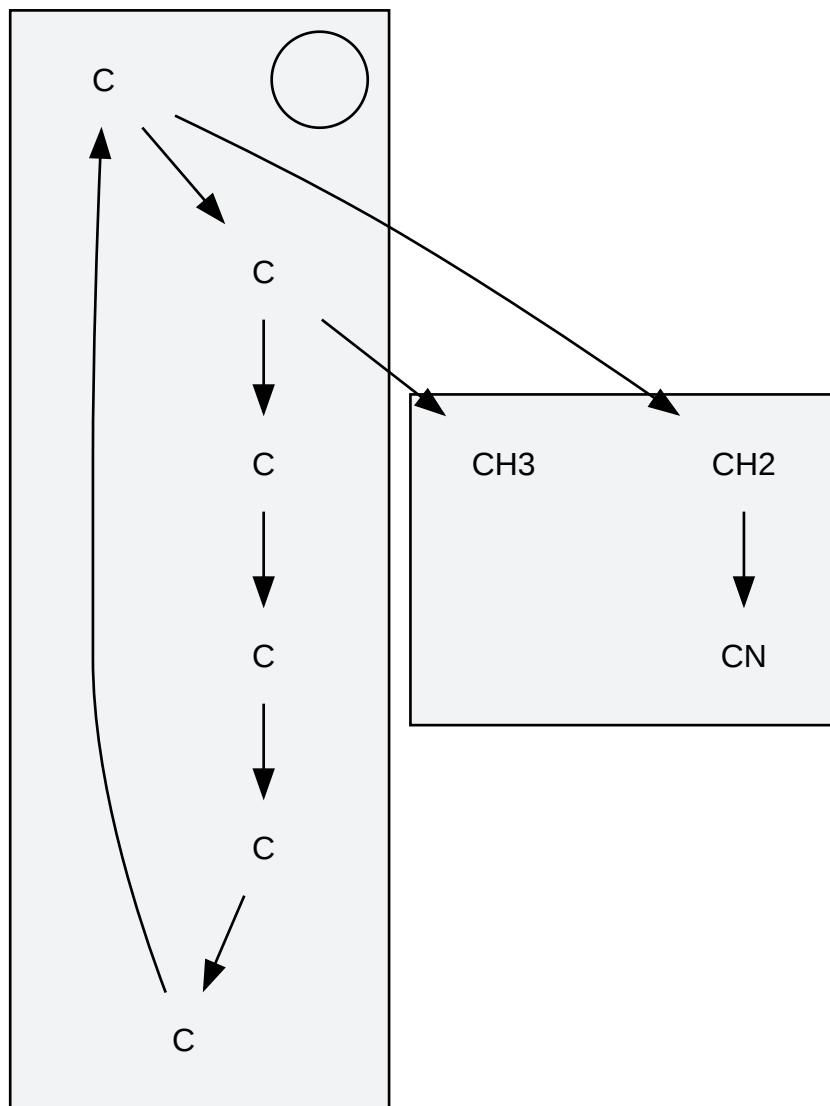
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This guide provides a comprehensive overview of the spectroscopic data for **2-methylbenzyl cyanide**, tailored for researchers, scientists, and professionals in drug development. It includes detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

- IUPAC Name: 2-(2-methylphenyl)acetonitrile
- Synonyms: o-Tolylacetonitrile, o-Xylyl cyanide[1][2]
- Molecular Formula: C₉H₉N[1][3]
- Molecular Weight: 131.17 g/mol [1][2]
- CAS Number: 22364-68-7[1][2]

Chemical Structure of 2-Methylbenzyl Cyanide



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Caption: Chemical structure of **2-Methylbenzyl Cyanide**.

Spectroscopic Data

The following sections present the NMR, IR, and MS data for **2-methylbenzyl cyanide** in a structured format.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[\[4\]](#) [\[5\]](#)

[1H NMR Spectrum Data](#)^[6]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.29 - 7.15	m	4H	Aromatic protons (C ₆ H ₄)
3.71	s	2H	Methylene protons (-CH ₂ CN)
2.38	s	3H	Methyl protons (-CH ₃)

[13C NMR Spectrum Data](#)

Note: Specific experimental ¹³C NMR data for **2-methylbenzyl cyanide** was not explicitly found in the search results. The following are predicted values and typical ranges.

Chemical Shift (ppm)	Assignment
~136	Quaternary aromatic carbon (C-CH ₃)
~130	Aromatic CH
~128	Aromatic CH
~127	Aromatic CH
~126	Aromatic CH
~134	Quaternary aromatic carbon (C-CH ₂ CN)
~118	Nitrile carbon (-CN)
~21	Methylene carbon (-CH ₂ CN)
~19	Methyl carbon (-CH ₃)

IR spectroscopy is used to identify functional groups within a molecule.^[7]^[8] The data below is from a gas-phase spectrum.^[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3070	Medium	Aromatic C-H stretch
~2930	Medium	Aliphatic C-H stretch
~2250	Strong	C≡N (nitrile) stretch
~1605, 1495, 1460	Strong to Medium	Aromatic C=C ring stretch
~750	Strong	C-H out-of-plane bend (ortho-disubstituted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[9][10] The following data is from an electron ionization (EI) mass spectrum.[2]

m/z	Relative Intensity (%)	Assignment
131	~100	[M] ⁺ (Molecular Ion)
130	~80	[M-H] ⁺
116	~40	[M-CH ₃] ⁺
91	~50	[C ₇ H ₇] ⁺ (Tropylium ion)
65	~25	[C ₅ H ₅] ⁺

Experimental Protocols

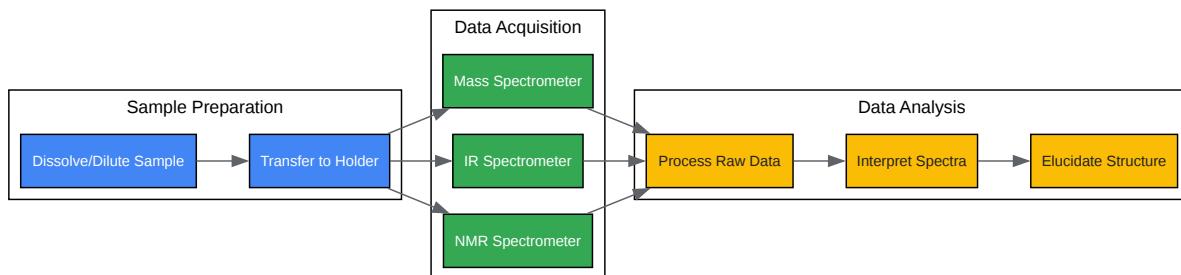
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

- Sample Preparation: Dissolve 5-10 mg of **2-methylbenzyl cyanide** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard.[11]
- Transfer: Filter the solution into a clean NMR tube to a height of about 4-5 cm.[4]

- Acquisition: Acquire the ^1H and ^{13}C NMR spectra on a spectrometer. For ^{13}C , a proton-decoupled spectrum is typically obtained.[5]
- Sample Preparation: Dissolve a small amount of **2-methylbenzyl cyanide** in a volatile solvent like methylene chloride.[12]
- Film Formation: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[12]
- Solvent Evaporation: Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[12]
- Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[12]
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.[9]
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[9][13]
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).[9]
- Detection: Detect the ions to generate the mass spectrum.[9]

Visualizations

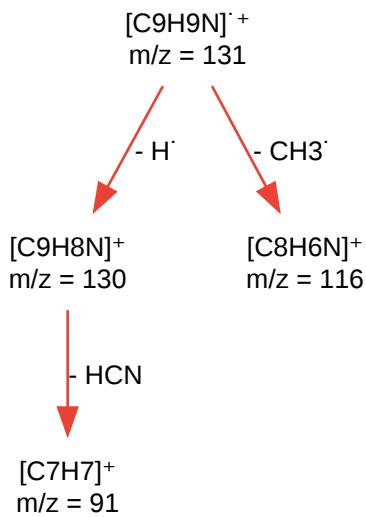
The following diagrams illustrate the general workflow for spectroscopic analysis and a possible fragmentation pathway for **2-methylbenzyl cyanide**.



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Caption: General workflow for spectroscopic analysis.

Possible EI-MS Fragmentation of 2-Methylbenzyl Cyanide



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Caption: A possible fragmentation pathway for **2-Methylbenzyl Cyanide**.

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